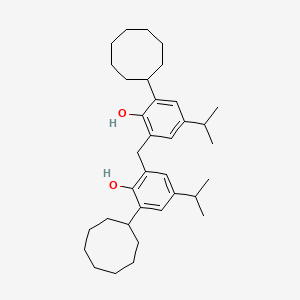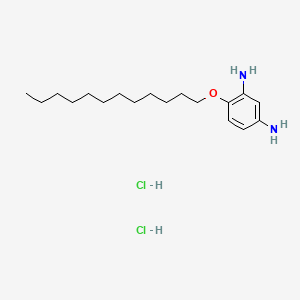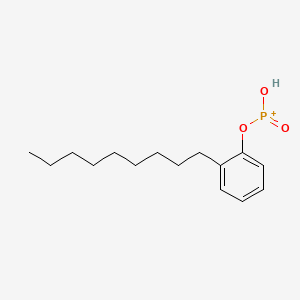
(Nonylphenyl) hydrogen phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nonylphenyl) hydrogen phosphonate is an organophosphorus compound characterized by the presence of a nonylphenyl group attached to a hydrogen phosphonate moiety. This compound is part of the broader class of H-phosphonates, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nonylphenyl) hydrogen phosphonate typically involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:
[ \text{Nonylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of phosphorus trichloride and the subsequent hydrolysis step, which must be controlled to prevent the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Nonylphenyl) hydrogen phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonate group to a phosphate group.
Substitution: The hydrogen atom in the phosphonate group can be replaced by other substituents, such as alkyl or aryl groups.
Hydrolysis: This reaction leads to the formation of phosphonic acid and nonylphenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Nonylphenyl phosphate
Substitution: Various substituted phosphonates
Hydrolysis: Nonylphenol and phosphonic acid
Applications De Recherche Scientifique
(Nonylphenyl) hydrogen phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Nonylphenyl) hydrogen phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl hydrogen phosphonate
- Octylphenyl hydrogen phosphonate
- Dodecylphenyl hydrogen phosphonate
Comparison
(Nonylphenyl) hydrogen phosphonate is unique due to its nonyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with biological molecules. Compared to phenyl hydrogen phosphonate, the nonyl group provides greater lipophilicity, which can affect its solubility and distribution in biological systems.
Propriétés
Numéro CAS |
94060-69-2 |
|---|---|
Formule moléculaire |
C15H24O3P+ |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
hydroxy-(2-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C15H23O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)18-19(16)17/h9-10,12-13H,2-8,11H2,1H3/p+1 |
Clé InChI |
OMELNGHVALSQTE-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


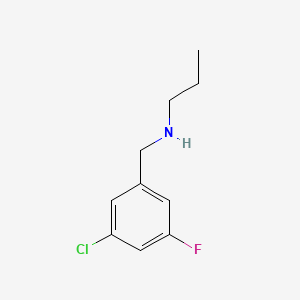
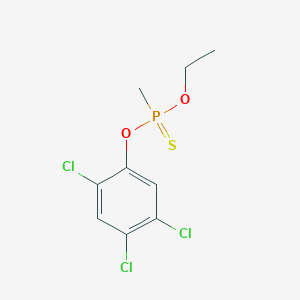
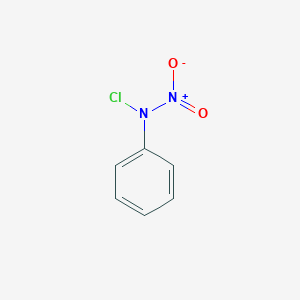
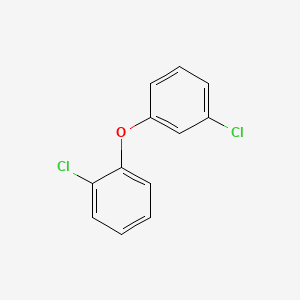
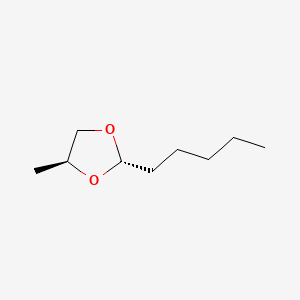
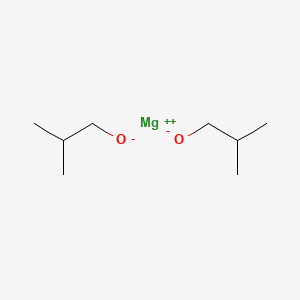
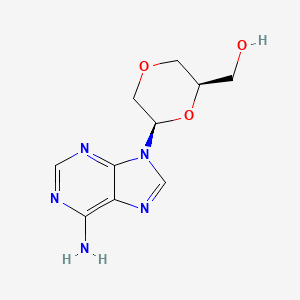
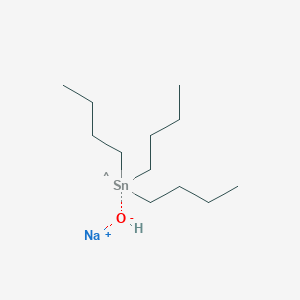
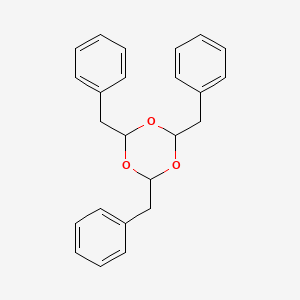
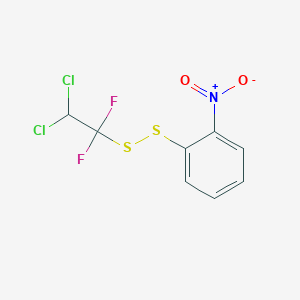

![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
